

Avoiding contamination in KS370G cell culture studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KS370G

Cat. No.: B021929

[Get Quote](#)

Technical Support Center: KS370G Cell Culture

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and manage contamination in **KS370G** cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture?

A1: The most common biological contaminants in cell culture are bacteria, fungi (including yeasts and molds), mycoplasma, and viruses.^[1] Cross-contamination with other, more aggressive cell lines is also a significant issue.^[2] Chemical contaminants, such as impurities in media and reagents, can also affect your cultures.

Q2: How can I visually identify contamination in my **KS370G** cell culture?

A2:

- **Bacteria:** Bacterial contamination often leads to a sudden drop in pH, causing the culture medium to turn yellow. The medium may also appear cloudy or turbid.^[3] Under a microscope, you may see small, motile particles between your cells.^[3]
- **Fungi (Yeast and Mold):** Yeast contamination can make the medium turbid, and the pH may increase as the contamination becomes heavy.^[3] Microscopically, yeasts appear as

individual spherical or ovoid particles that may be budding.[3] Molds form visible filamentous structures (mycelia) on the surface of the medium.[3][4]

- **Mycoplasma:** Mycoplasma are very small bacteria that do not cause visible turbidity or pH changes in the early stages.[5] Signs of mycoplasma contamination are often subtle and may include a reduction in cell proliferation rate and changes in cell morphology.[5]
- **Cross-Contamination:** There are no immediate visual cues for cross-contamination. The contaminating cells may gradually outgrow your **KS370G** cells, leading to a change in morphology and growth characteristics over time.

Q3: What are the primary sources of contamination?

A3: Contamination can be introduced from various sources, including:

- **The laboratory environment:** Airborne particles, dust, and aerosols can carry microorganisms.
- **Personnel:** The operator's skin, hair, and clothing can be sources of contamination. Improper aseptic technique is a major contributor.
- **Reagents and media:** Contaminated sera, media, and other reagents can introduce contaminants.
- **Laboratory equipment:** Improperly sterilized equipment, such as pipettes, flasks, and incubators, can be a source.
- **Incoming cell lines:** New cell lines may already be contaminated.

Q4: Is it acceptable to use antibiotics in my **KS370G** cell culture to prevent contamination?

A4: While antibiotics can be used to control bacterial growth, their routine use is generally discouraged. Antibiotics can mask low-level contamination, leading to the development of antibiotic-resistant strains. They can also have unintended effects on cell metabolism and gene expression, potentially affecting experimental results. The best practice is to rely on a robust aseptic technique.

Q5: How often should I test my **KS370G** cells for mycoplasma contamination?

A5: It is highly recommended to test your cell cultures for mycoplasma regularly. A common practice is to test upon receipt of a new cell line, before cryopreservation, and every 1 to 2 months during active culturing.

Troubleshooting Guides

Issue: Suspected Bacterial or Fungal Contamination

Symptoms:

- Sudden change in medium color (usually yellow for bacteria, sometimes pink for yeast).
- Cloudy or turbid appearance of the culture medium.
- Visible colonies (fungi) or a thin film on the surface.
- Microscopic observation of motile particles (bacteria) or filamentous structures (mold).

Immediate Actions:

- Isolate: Immediately remove the contaminated flask from the incubator and isolate it from other cultures to prevent cross-contamination.
- Verify: Examine the culture under a microscope to confirm the presence of bacteria or fungi.
- Discard: It is generally recommended to discard the contaminated culture and any media or reagents that may have come into contact with it. Autoclave all contaminated materials before disposal.
- Decontaminate: Thoroughly clean and decontaminate the biosafety cabinet, incubator, and any other potentially affected equipment.

Issue: Suspected Mycoplasma Contamination

Symptoms:

- Decreased cell growth rate.
- Changes in cell morphology (e.g., cells appear less healthy or show signs of stress).

- No visible signs of contamination like turbidity or pH change.

Troubleshooting Steps:

- Isolate: Isolate the suspected culture.
- Test: Perform a mycoplasma detection test, such as PCR or a culture-based method.
- Action: If positive, you can either discard the culture or attempt a decontamination procedure using specific anti-mycoplasma agents. Be aware that decontamination is not always successful and can affect cell characteristics.

Issue: Suspected Cell Line Cross-Contamination

Symptoms:

- Unexpected changes in cell morphology or growth rate over time.
- Inconsistent experimental results.

Troubleshooting Steps:

- Cease Experiments: Halt all experiments using the suspected cell line.
- Authenticate: Perform cell line authentication using Short Tandem Repeat (STR) profiling.
- Compare: Compare the resulting STR profile with a reference profile for the **KS370G** cell line from a reputable cell bank.
- Action: If the cell line is confirmed to be misidentified or cross-contaminated, discard the culture and obtain a new, authenticated stock from a reliable source.

Data on Contamination Prevalence

The following table summarizes the estimated prevalence of different types of contamination in cell culture based on various studies. These figures highlight the importance of vigilant contamination monitoring.

Contamination Type	Estimated Prevalence	Notes
Mycoplasma	11% - 35%	In continuous cell lines. [6] One study analyzing RNA-seq data found an 11% contamination rate. [7]
Bacteria & Fungi	~5.6% (combined)	Based on a 6-year study in Brazil. [8] Another study on stem cells reported a 12% overall contamination rate with gram-positive cocci and mycoplasma as primary contaminants. [9]
Viruses	>25% (in one study)	Often asymptomatic and difficult to detect. The prevalence of specific viruses like EBV can be very high in human populations. [10] [11]
Cross-Contamination	15% - 20%	A significant percentage of cell lines are estimated to be misidentified or contaminated with another cell line. [12] [13]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a Polymerase Chain Reaction (PCR)-based method.

Materials:

- Cell culture supernatant or cell lysate
- Mycoplasma-specific PCR primers

- PCR master mix (containing Taq polymerase, dNTPs, and buffer)
- Positive control (mycoplasma DNA)
- Negative control (nuclease-free water)
- Thermocycler
- Gel electrophoresis equipment

Procedure:

- **Sample Preparation:** Collect 1 mL of cell culture supernatant from a confluent culture. Centrifuge to pellet any cells and use the supernatant for the PCR reaction.
- **PCR Reaction Setup:** In a sterile PCR tube, combine the PCR master mix, mycoplasma-specific primers, and your sample. Include positive and negative controls in separate tubes.
- **Thermocycling:** Place the PCR tubes in a thermocycler and run a standard PCR program with annealing temperatures appropriate for your chosen primers. A typical program includes an initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
- **Gel Electrophoresis:** Analyze the PCR products by running them on an agarose gel containing a DNA stain.
- **Result Interpretation:** A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band, and the negative control should not.

Protocol 2: Bacterial and Fungal Detection by Culture

This protocol outlines a method for detecting low-level bacterial and fungal contamination by culturing in nutrient broth.

Materials:

- Aerobic nutrient broth (e.g., Tryptone Soy Broth)

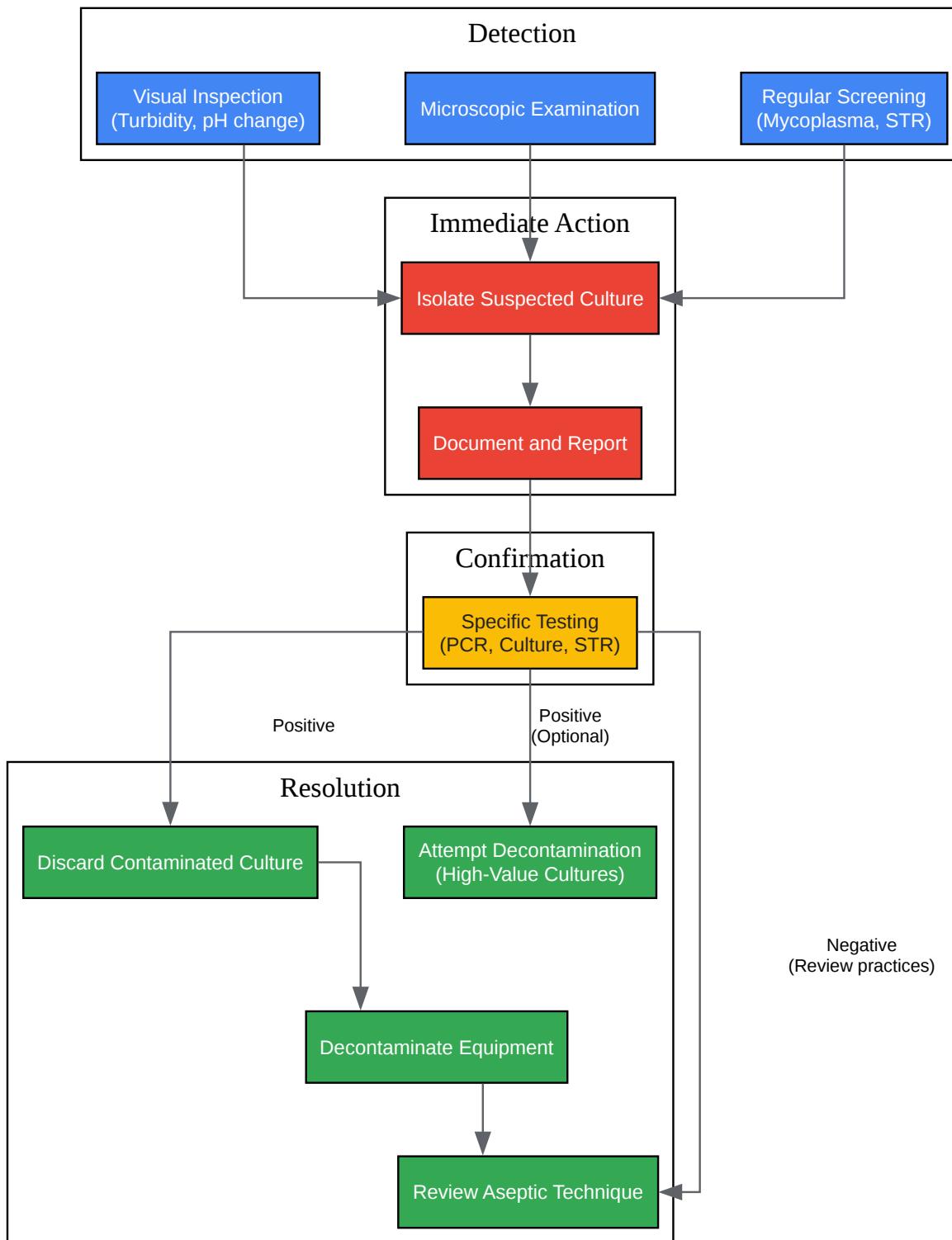
- Anaerobic nutrient broth (e.g., Thioglycollate Medium)
- Sterile culture tubes
- Incubators at 22°C and 32°C
- Cell culture sample (supernatant)

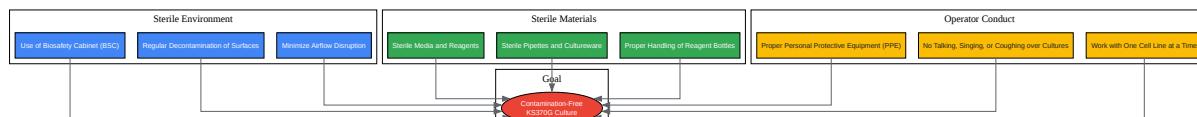
Procedure:

- Inoculation: In a biosafety cabinet, inoculate two tubes of aerobic broth and two tubes of anaerobic broth with 1.5 mL of your cell culture supernatant.
- Incubation: Incubate one set of aerobic and anaerobic tubes at 32°C and the other set at 22°C.
- Observation: Examine the broths for any signs of turbidity (cloudiness) on days 3, 7, and 14.
- Result Interpretation: The appearance of turbidity in the test broths indicates bacterial or fungal contamination.

Protocol 3: Cell Line Authentication by STR Profiling

This protocol provides a high-level overview of Short Tandem Repeat (STR) profiling for human cell line authentication. This is typically performed as a service by specialized facilities.


Principle: STR profiling analyzes short, repetitive DNA sequences at specific loci in the genome. The number of repeats at each locus is highly variable between individuals, creating a unique genetic fingerprint for each cell line.


Procedure:

- Sample Submission: Provide a sample of your **KS370G** cells (as a cell pellet, on a collection card, or as purified DNA) to an authentication service provider.
- DNA Extraction and Amplification: The provider will extract genomic DNA from your sample and use PCR to amplify multiple STR loci.

- Fragment Analysis: The amplified DNA fragments are separated by size using capillary electrophoresis.
- Profile Generation and Comparison: The resulting data is used to generate an STR profile, which is then compared to a reference database of known cell line profiles. A match of 80% or greater is typically required to confirm the identity of a human cell line.

Visual Guides

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Common contamination when growing cells in cell factories - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 5. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 6. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 7. Assessing the prevalence of mycoplasma contamination in cell culture via a survey of NCBI's RNA-seq archive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microbial and viral contamination of animal and stem cell cultures: common contaminants, detection and elimination - MedCrave online [medcraveonline.com]

- 10. Frontiers | Viral contamination in cell culture: analyzing the impact of Epstein Barr virus and Ovine Herpesvirus 2 [frontiersin.org]
- 11. [PDF] Viral contamination in cell culture: analyzing the impact of Epstein Barr virus and Ovine Herpesvirus 2 | Semantic Scholar [semanticscholar.org]
- 12. Identity tests: determination of cell line cross-contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Avoiding contamination in KS370G cell culture studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021929#avoiding-contamination-in-ks370g-cell-culture-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com